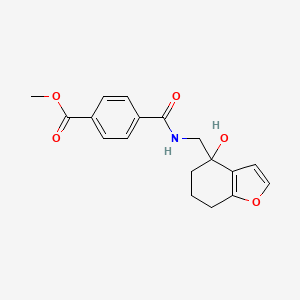

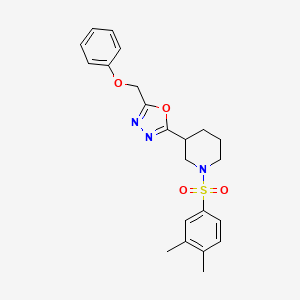

4-(((4-羟基-4,5,6,7-四氢苯并呋喃-4-基)甲基)氨基甲酰基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves the condensation of an alcohol and a carboxylic acid, in the presence of a strong acid . For instance, Methyl benzoate is formed by the condensation of methanol and benzoic acid . A similar process might be involved in the synthesis of “Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate”.科学研究应用

环境生物技术和降解

生物降解途径:对铜绿假单胞菌的研究揭示了芳香族化合物(包括苯甲酸盐和羟基苯甲酸盐)的降解途径。这些途径对于理解复杂有机污染物的微生物降解至关重要,可能包括与 4-(((4-羟基-4,5,6,7-四氢苯并呋喃-4-基)甲基)氨基甲酰基)苯甲酸甲酯结构相关的化合物 (Cowles, Nichols, & Harwood, 2000)。

医药和生化应用

皮肤代谢和水解:人皮肤酶水解对羟基苯甲酸酯(4-羟基苯甲酸的酯)的过程展示了与酯和苯甲酸酯衍生物相关的代谢途径,这可能与理解相关化合物的皮肤代谢有关 (Lobemeier, Tschoetschel, Westie, & Heymann, 1996)。

材料科学和超分子化学

液晶和超分子结构:基于苯甲酸酯衍生物设计和合成新型液晶和超分子树状聚合物对材料科学具有重要意义,包括在显示器和高级材料中的潜在应用 (Balagurusamy, Ungar, Percec, & Johansson, 1997)。

植物生物化学和糖基化

苯甲酸酯的糖基化:对拟南芥糖基转移酶对水杨酸、4-羟基苯甲酸和其他苯甲酸酯的研究突出了苯甲酸酯衍生物的生物转化,这对于理解它们在植物生物学中的作用和在生物技术中的潜在应用非常重要 (Lim et al., 2002)。

分析和合成化学

合成方法:基于苯甲酸酯骨架的碳-11标记 CK1 抑制剂的合成强调了苯甲酸酯衍生物在开发阿尔茨海默病等疾病成像应用的放射性示踪剂方面的重要性 (Gao, Wang, & Zheng, 2018)。此外,甲酯的氧化脱苄基进一步证明了苯甲酸酯衍生物的合成多功能性 (Yoo, Kim Hye, & Kyu, 1990)。

作用机制

Target of Action

Similar compounds like methyl 4-hydroxybenzoate, also known as methyl paraben, have been found to exhibit antimicrobial and antifungal properties .

Mode of Action

It’s worth noting that methyl 4-hydroxybenzoate, a structurally similar compound, has been found to exhibit antimicrobial and antifungal properties . It is possible that Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate may interact with its targets in a similar manner.

Biochemical Pathways

Methyl 4-hydroxybenzoate, a related compound, has been found to mediate dna damage and modulate esterase metabolism upon solar irradiation . This suggests that Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate may also influence similar biochemical pathways.

Result of Action

Methyl 4-hydroxybenzoate, a structurally similar compound, has been found to cause cytotoxic effects on keratinocytes in the presence of sunlight . It also has estrogenic functionality and upregulates estrogen-related genes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, Methyl 4-hydroxybenzoate, a related compound, has been found to exhibit cytotoxic effects on keratinocytes in the presence of sunlight . This suggests that light exposure could potentially influence the action of Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate.

属性

IUPAC Name |

methyl 4-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)13-6-4-12(5-7-13)16(20)19-11-18(22)9-2-3-15-14(18)8-10-24-15/h4-8,10,22H,2-3,9,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIKAHDKTRIGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2944363.png)

![2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid](/img/structure/B2944369.png)

![Ethyl hydrogen [(3,4,5-trimethoxyphenyl)methylidene]carbonohydrazonate](/img/structure/B2944370.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide](/img/structure/B2944374.png)

![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)

![3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2944381.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2944382.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2944386.png)